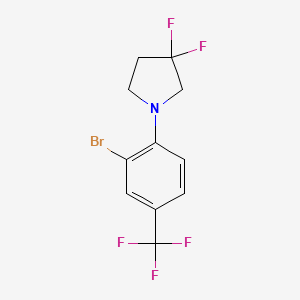

1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine

Description

1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a fluorinated heterocyclic compound featuring a pyrrolidine core substituted with two fluorine atoms at the 3,3-positions and a 2-bromo-4-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing substituents (bromo and trifluoromethyl) with a saturated nitrogen-containing ring, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name |

1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF5N/c12-8-5-7(11(15,16)17)1-2-9(8)18-4-3-10(13,14)6-18/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXIXEFFLZVLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, supported by data tables, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H10BrF5N

- Molecular Weight : 350.12 g/mol

- CAS Number : Not specified in the sources

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties and its potential as an anti-cancer agent. The presence of trifluoromethyl and bromo substituents on the phenyl ring significantly influences its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit potent antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study demonstrated that fluoro and trifluoromethyl-substituted derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL against S. aureus .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | MRSA |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The selectivity index for compounds with MIC values below 1 µg/mL showed promising results, indicating potential therapeutic applications with minimal toxicity to human cells .

Study on Fluoro and Trifluoromethyl Derivatives

A comprehensive study investigated a series of fluoro and trifluoromethyl-substituted compounds for their antibacterial properties. The findings revealed that compounds with trifluoromethyl substitutions exhibited enhanced potency against resistant bacterial strains compared to their non-substituted counterparts . The study highlighted that the introduction of halogen atoms significantly alters the lipophilicity and electronic properties of the compounds, leading to improved interactions with bacterial membranes.

Comparative Analysis with Control Drugs

In comparative time-kill kinetic experiments, certain derivatives demonstrated bactericidal activity comparable to standard antibiotics like vancomycin. For instance, the compound 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide showed a reduction in bacterial count similar to that achieved with vancomycin at equivalent concentrations .

Comparison with Similar Compounds

1-(2-Fluoro-4-(trifluoromethyl)phenyl)but-2-yn-1-one (192)

- Structural Differences: Replaces bromine with fluorine at the ortho position of the phenyl ring and substitutes the pyrrolidine with a butynone backbone.

- Impact : The absence of bromine reduces molecular weight (291.2 vs. ~350 for the target compound) and alters electronic properties. Fluorine’s smaller size may enhance metabolic stability compared to bromine .

- Synthetic Yield : 89% for 192 vs. 82% for brominated analog 193 , indicating halogen choice affects reaction efficiency .

1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropiperidine (CAS 1707367-67-6)

- Structural Differences : Positional isomerism (bromo at para vs. ortho) and piperidine (6-membered ring) vs. pyrrolidine (5-membered ring).

- Positional isomerism alters steric and electronic profiles .

Fluorination Patterns and Backbone Modifications

3,3-Difluoropyrrolidine Hydrochloride (CAS 163457-23-6)

1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one (CAS 1257664-90-6)

- Structural Differences : Incorporates a ketone group in the piperidine ring and bromine at the para position relative to trifluoromethyl.

Data Table: Key Properties of Comparative Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.